3-Methoxy-3'-piperidinomethyl benzophenone
Overview
Description
3-Methoxy-3’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO2 and a molecular weight of 309.4 . It forms part of the benzophenone class of organic compounds .
Molecular Structure Analysis
The molecular structure of 3-Methoxy-3’-piperidinomethyl benzophenone consists of a benzophenone core with a methoxy group and a piperidinomethyl group attached to the phenyl rings .Physical And Chemical Properties Analysis
The predicted boiling point of 3-Methoxy-3’-piperidinomethyl benzophenone is 459.2±35.0 °C and its predicted density is 1.113±0.06 g/cm3 . Its pKa is predicted to be 8.60±0.10 .Scientific Research Applications
Ultraviolet Radiation Protection and Cosmetic Applications
Benzophenone derivatives, such as benzophenone-3 (BP-3), are widely utilized as UV filters in skincare products to protect against UV radiation. BP-3, for example, is a common ingredient in sunscreen formulations due to its effectiveness in absorbing UV light. This application is critical in preventing skin damage and reducing the risk of skin cancers associated with UV exposure. Studies exploring the photoprotective properties of benzophenone derivatives highlight their significance in dermatological health and cosmetic formulations (Ghazipura et al., 2017).
Environmental Impact and Removal Techniques
The environmental presence and impact of benzophenone derivatives, particularly in aquatic ecosystems, have raised concerns. Research on the oxidation of BP-3 by ferrate(VI) and potassium permanganate has demonstrated the potential for removing these compounds from water, addressing pollution and water treatment challenges. Such studies indicate the importance of developing effective methods for mitigating the environmental presence of benzophenone derivatives, ensuring water quality and ecological safety (Yang & Ying, 2013), (Cao et al., 2021).
Biological Interactions and Potential Toxicity
The biological interactions and potential toxicity of benzophenone derivatives, including their endocrine-disrupting effects, have been subjects of study. Investigations into the metabolism of BP-3 and its estrogenic and anti-androgenic activities reveal the complex effects these compounds can have on biological systems. Understanding the metabolic pathways and biological effects of benzophenone derivatives is crucial for assessing their safety and impact on human health and the environment (Watanabe et al., 2015).
properties
IUPAC Name |
(3-methoxyphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-19-10-6-9-18(14-19)20(22)17-8-5-7-16(13-17)15-21-11-3-2-4-12-21/h5-10,13-14H,2-4,11-12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTNWMDAVYBCKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643126 | |
Record name | (3-Methoxyphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898792-64-8 | |
Record name | (3-Methoxyphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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